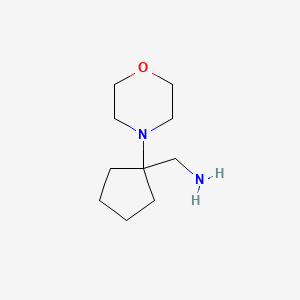

(1-Morpholinocyclopentyl)methanamine

描述

Contextualizing the Chemical Compound within Contemporary Chemical Science

In modern chemical science, the design of novel molecules often involves the strategic assembly of known pharmacophores and structural fragments to create new chemical entities with desired properties. (1-Morpholinocyclopentyl)methanamine, with the CAS Number 1354954-54-3 and a molecular formula of C10H22Cl2N2O, fits this paradigm. chiralen.com It is a compound that, by its very structure, invites investigation into its potential biological activities. The synthesis of such molecules allows researchers to probe the structure-activity relationships (SAR) that arise from the unique spatial and electronic arrangement of its functional groups. The novelty lies not in the individual components, but in their precise combination, which offers a distinct three-dimensional architecture for potential interaction with biological targets.

Significance of the Morpholine (B109124) and Cyclopentyl Moieties in Medicinal Chemistry

The two cyclic structures within this compound, the morpholine and cyclopentyl rings, are frequently employed in medicinal chemistry to confer advantageous properties to drug candidates.

The Morpholine Moiety: The morpholine ring is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in approved drugs and bioactive molecules. nih.govnih.govresearchgate.net Its inclusion in a molecule can improve physicochemical, metabolic, and pharmacokinetic properties. nih.govnih.gov The oxygen atom in the ring is a hydrogen bond acceptor, while the nitrogen atom's basicity is attenuated compared to other cyclic amines, which can be beneficial for target binding and reducing off-target effects. researchgate.net This heterocycle is a versatile synthetic building block found in a wide range of pharmaceuticals, where it can enhance potency, improve solubility, and increase metabolic stability. nih.govijprems.comsci-hub.se

Table 1: Properties and Advantages of the Morpholine Moiety in Drug Design

| Property | Advantage in Medicinal Chemistry |

|---|---|

| Improved Pharmacokinetics | Can prolong plasma half-life and improve oral absorption. nih.govsci-hub.se |

| Enhanced Potency | Contributes to favorable interactions with biological targets. nih.govijprems.com |

| Metabolic Stability | The ring is generally resistant to metabolic degradation. nih.gov |

| Physicochemical Profile | Modulates lipophilicity and basicity, often improving solubility. nih.gov |

| Synthetic Accessibility | Readily incorporated as a building block in synthetic routes. nih.govsci-hub.se |

Several successful drugs incorporate the morpholine ring, demonstrating its value. For instance, in the antibiotic Linezolid, the morpholine group is a key part of its structure, while in the anticancer agent Gefitinib, it was added to prolong the drug's presence in the body. ijprems.comsci-hub.se The antiemetic drug Aprepitant also features a morpholine ring, which contributes to its high potency. ijprems.comsci-hub.se

The Cyclopentyl Moiety: Small carbocyclic rings like cyclopentyl are valuable components in drug design. They serve as rigid, three-dimensional scaffolds that can position other functional groups in a well-defined orientation for optimal interaction with a biological target. The cyclopentyl group can fit into hydrophobic pockets of enzymes and receptors, potentially increasing a compound's binding affinity and potency. nih.gov

Incorporating a cyclopentyl ring is a strategy used to increase metabolic stability and reduce the planarity of a molecule, which can lead to improved pharmacokinetic profiles. nih.gov It is often used as a bioisosteric replacement for more flexible alkyl chains or other cyclic systems to lock the molecule into a more favorable conformation for biological activity. researchgate.netbeilstein-journals.org

Table 2: Role of Small Cycloalkane Moieties in Medicinal Chemistry

| Feature | Contribution to Drug Candidates |

|---|---|

| Rigid Scaffold | Restricts conformational flexibility, which can be entropically favorable for binding. nih.govresearchgate.net |

| Hydrophobicity | Fills hydrophobic pockets in target proteins, enhancing potency. nih.gov |

| Metabolic Stability | Can block sites of metabolism, increasing the molecule's half-life. nih.gov |

| Bioisosterism | Acts as a replacement for other groups (e.g., gem-dimethyl, alkenes) to fine-tune properties. beilstein-journals.org |

Overview of Research Trajectories for Similar Amine-Containing Compounds

The primary aminomethyl group (-CH2NH2) is a fundamental functional group in medicinal chemistry. numberanalytics.com Primary amines are crucial because they are basic and, at physiological pH, are often protonated. researchgate.net This positive charge allows for strong ionic interactions and hydrogen bonding with biological targets such as enzymes and receptors, making the amine group a key pharmacophore in many drug classes. researchgate.netacs.org

Research involving amine-containing compounds is a cornerstone of pharmaceutical development. numberanalytics.comresearchgate.net These compounds are essential building blocks for creating large libraries of molecules for screening, often through reactions like reductive amination. researchgate.netenamine.net The lone pair of electrons on the nitrogen atom makes amines nucleophilic and basic, properties that dominate their chemical reactivity and biological function. nih.gov

Current research trajectories continue to explore amines for a vast range of applications. They are integral to the development of treatments for a wide array of diseases. numberanalytics.comnih.gov The strategic placement of amine groups within a molecule is a key aspect of drug design, influencing everything from target affinity to absorption and distribution within the body. reachemchemicals.com

Table 3: Classification and Properties of Amines

| Amine Type | Structure | General Basicity | General Reactivity |

|---|---|---|---|

| Primary (1°) | R-NH₂ | Higher | More reactive |

| Secondary (2°) | R₂-NH | Moderate | Moderately reactive |

| Tertiary (3°) | R₃-N | Lower | Less reactive |

Note: Basicity and reactivity can be influenced by the specific chemical environment of the amine group. numberanalytics.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1-morpholin-4-ylcyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCPKKGFSCOURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640733 | |

| Record name | 1-[1-(Morpholin-4-yl)cyclopentyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444666-61-9 | |

| Record name | 1-[1-(Morpholin-4-yl)cyclopentyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(morpholin-4-yl)cyclopentyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Strategies for 1 Morpholinocyclopentyl Methanamine

Established Synthetic Pathways to (1-Morpholinocyclopentyl)methanamine

The construction of the this compound scaffold can be approached through several established synthetic routes, primarily revolving around the formation of the C-N bonds and the introduction of the aminomethyl group.

Synthesis from Cyclopentanone (B42830) and Morpholine (B109124) Precursors

A common and direct approach to synthesizing 1-substituted cyclopentylamines involves the use of cyclopentanone and a suitable amine, in this case, morpholine. This transformation can be achieved through a reductive amination process. Initially, cyclopentanone reacts with morpholine to form an enamine intermediate. Subsequent reduction of this enamine, or the related iminium ion, yields the tertiary amine, 1-morpholinocyclopentane.

To introduce the methanamine moiety, a subsequent functional group manipulation is necessary. One plausible route involves the conversion of the cyclopentane (B165970) ring at the position adjacent to the morpholino group into a carboxylic acid or a related derivative, followed by reduction to the aminomethyl group. However, a more direct approach would be to start with a cyclopentanone derivative that already contains a precursor to the methanamine group. For instance, the use of 1-cyanocyclopentan-1-ol, which can be derived from cyclopentanone, could be a viable starting point.

Exploration of Alternative Synthetic Routes

Alternative synthetic strategies can offer advantages in terms of yield, selectivity, and substrate scope. One such approach involves the use of 1,2-amino alcohols in the construction of the morpholine ring. nih.govchemrxiv.org This method, while more convergent, would require a more complex starting material derived from cyclopentane.

Another potential route could involve a tandem reaction sequence. For example, a one-pot reaction employing hydroamination and asymmetric transfer hydrogenation could be adapted for the synthesis of substituted morpholines. organic-chemistry.org This approach could be particularly useful for introducing chirality into the molecule early in the synthesis.

Enantioselective Synthesis and Stereochemical Control

The presence of a stereocenter at the 1-position of the cyclopentyl ring in this compound necessitates the development of enantioselective synthetic methods to obtain stereochemically pure isomers.

Asymmetric Synthesis Approaches for Methanamine Derivatives

The asymmetric synthesis of chiral amines is a well-established field, with several powerful methods available. yale.edu For the synthesis of enantiomerically enriched this compound, several strategies can be envisioned.

One common approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule, directing a subsequent stereoselective reaction. After the desired stereocenter is set, the auxiliary can be removed. Another powerful strategy is the use of chiral catalysts. Asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as an enamine or imine, using a chiral metal catalyst can provide access to the desired enantiomer with high enantiomeric excess. nih.gov

More recent developments in organocatalysis also offer promising avenues for the enantioselective synthesis of amines. mdpi.com Chiral Brønsted acids or chiral phosphoric acids can be used to catalyze the asymmetric addition of nucleophiles to imines, providing a metal-free alternative to traditional methods. rsc.org

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Amines

| Strategy | Advantages | Disadvantages |

| Chiral Auxiliaries | Reliable, high diastereoselectivity | Requires additional steps for attachment and removal of the auxiliary |

| Chiral Catalysis | High catalytic efficiency, atom economical | Catalyst can be expensive and sensitive |

| Organocatalysis | Metal-free, often milder reaction conditions | Catalyst loading can be higher than with metal catalysts |

Diastereomer Separation and Characterization

In cases where a racemic or diastereomeric mixture is obtained, separation of the desired stereoisomer is crucial. For diastereomers, separation can often be achieved using standard chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC). nih.gov The different physical properties of diastereomers, such as their polarity and affinity for the stationary phase, allow for their separation. acs.org

If a racemic mixture is obtained, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. stackexchange.com These diastereomeric salts can then be separated by crystallization, taking advantage of their different solubilities. After separation, the resolving agent can be removed to yield the pure enantiomers.

Characterization of the separated stereoisomers is typically performed using techniques such as NMR spectroscopy, where the use of chiral shift reagents can help to distinguish between enantiomers. Chiral HPLC is also a powerful tool for determining the enantiomeric excess of a sample.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the improvement of atom economy.

The synthesis of morpholine derivatives itself has seen significant advances in the context of green chemistry. nih.govchemrxiv.orgchemrxiv.org For example, the use of N-formylmorpholine as a green solvent has been explored for various organic transformations. ajgreenchem.com Such solvents are often biodegradable, non-toxic, and can be derived from renewable resources.

Catalytic methods are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. The use of highly efficient and recyclable catalysts, whether they are metal-based or organocatalysts, is a key principle of green chemistry. nih.gov Furthermore, designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a fundamental goal. This can be achieved by favoring addition reactions over substitution or elimination reactions, which generate byproducts.

Table 2: Application of Green Chemistry Principles

| Principle | Application in Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances such as solvents and separation agents. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Using renewable raw materials and feedstocks whenever technically and economically practicable. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/deprotection). |

| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products so that they break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Scale-up Considerations and Industrial Synthesis Relevance

Due to the absence of any documented synthesis of this compound in the scientific literature, a discussion of scale-up considerations and its industrial synthesis relevance is purely speculative. The feasibility of scaling up any chemical synthesis is contingent on a number of factors, including the availability and cost of starting materials, the safety and environmental impact of the chemical processes, the efficiency and yield of the reactions, and the complexity of purification procedures. Without a defined and optimized laboratory-scale synthesis, it is impossible to assess these critical parameters for industrial production.

The industrial relevance of a chemical compound is typically driven by its application in sectors such as pharmaceuticals, agrochemicals, or materials science. As there are no published studies detailing the utility or biological activity of this compound, its industrial importance remains unknown. The economic viability of any potential large-scale synthesis would be directly linked to the commercial demand for the compound, which has not been established.

No Direct Pharmacological Data Available for this compound

Following a comprehensive review of available scientific literature and patent databases, it has been determined that there is no publicly accessible research detailing the specific pharmacological profile or mechanistic investigations of the chemical compound This compound itself.

While the compound is mentioned in patent literature, it is described as a chemical intermediate or a starting material for the synthesis of more complex molecules. Specifically, European patent EP 4190770 A1 and its international counterpart WO2022025636A1 identify this compound as a building block in the creation of novel compounds designed to act as dual modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the serotonin (B10506) 5-HT2A receptor. epo.orggoogle.com

The patent documents attribute a specific pharmacological profile to the final synthesized compounds, not to this compound. These derivative compounds are described as functioning as negative modulators of mGluR5 and antagonists of the 5-HT2A receptor, both of which are G protein-coupled receptors (GPCRs). epo.orggoogle.com The inventors of the patented compounds suggest that this dual-target action could produce synergistic effects, particularly for therapeutic applications such as pain management. epo.org

However, the search did not yield any studies that have investigated the pharmacological actions of this compound as a standalone entity. Therefore, information regarding its potential interactions with mGluR5, 5-HT2A, or other GPCRs, its role as a modulator of any receptor sub-signaling systems, or its impact on glutamatergic neurotransmission is not available in the public domain.

Consequently, it is not possible to construct a detailed pharmacological profile for this compound as requested, due to the absence of direct scientific research on this specific molecule. The available information is limited to its use in the synthesis of other pharmacologically active agents.

Absence of Scientific Literature on the Specified Pharmacological Profile of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no research detailing the pharmacological profile of the chemical compound this compound in relation to the specific biological targets and pathways outlined in the user's request. The requested article, structured around the compound's influence on serotonergic neurotransmission, its effect on specific intracellular signaling pathways, and its interaction with Leucine-Rich Repeat Kinase 2 (LRRK2), Bcl-2 anti-apoptotic proteins, and General Control Nonderepressible 2 (GCN2) kinase, cannot be generated due to the lack of existing scientific data on these interactions.

Extensive database searches were conducted to identify any studies, papers, or data sets that would provide the necessary information to construct the requested article. These searches specifically aimed to find connections between "this compound" and the following areas:

Serotonergic Neurotransmission: No studies were found that investigate the effects of this compound on serotonin pathways.

Intracellular Signaling Pathways and Second Messenger Cascades: There is no available research on how this compound might activate or modulate these cellular communication systems.

Enzyme Inhibition and Activation: No literature exists that examines the inhibitory or activatory effects of this specific compound on the enzymes LRRK2, Bcl-2, or GCN2.

While the search did yield extensive information on the individual biological targets (LRRK2, Bcl-2, and GCN2) and general concepts such as serotonergic neurotransmission and intracellular signaling, no documents established a direct link to or investigation of this compound.

Therefore, the generation of a scientifically accurate and informative article adhering to the provided outline is not possible at this time. The creation of such an article would require primary research and experimental data that are not currently available in the public domain.

Table of Mentioned Compounds

Pharmacological Profile and Mechanistic Investigations of 1 Morpholinocyclopentyl Methanamine

Comparative Pharmacological Analyses with Structurally Related Compounds

While direct pharmacological data for (1-Morpholinocyclopentyl)methanamine is not extensively available in peer-reviewed literature, a comparative analysis with structurally related compounds can provide valuable insights into its potential pharmacological profile. The morpholine (B109124) moiety is a well-established pharmacophore, and its incorporation into various molecular scaffolds has led to a wide array of biologically active compounds. researchgate.netsci-hub.se This analysis will, therefore, draw upon the known structure-activity relationships (SAR) of other morpholine-containing molecules to hypothesize the potential activities of this compound.

The core structure of this compound features a morpholine ring connected to a cyclopentyl group, which in turn is substituted with a methanamine group. The pharmacological activity of such a compound is likely influenced by the interplay of these three components. The morpholine ring is often employed in medicinal chemistry to enhance potency, improve pharmacokinetic properties, and confer specific biological activities. nih.goveurekaselect.com

Compounds incorporating a morpholine ring have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, antibacterial, and antifungal properties. researchgate.netresearchgate.net The specific nature and intensity of the pharmacological effect are heavily dependent on the other structural components of the molecule.

For instance, in a series of novel morpholinoalkoxychalcones, the presence of the morpholine ring was crucial for their antibacterial and antifungal activities. The length of the alkyl chain connecting the morpholine ring and the substitution pattern on the chalcone (B49325) rings were found to significantly modulate the biological activity. nih.gov Specifically, longer alkyl chains and the presence of hydroxyl, amino, or halogen groups tended to enhance the antimicrobial effects. nih.gov

In another example, N-methylmorpholine-substituted benzimidazolium salts have been investigated as potential α-glucosidase inhibitors for the management of type 2 diabetes. mdpi.com In this series, the morpholine moiety, attached at the C2 position of the benzimidazole (B57391) ring, contributed to the inhibitory activity. The substitution pattern on the benzimidazolium core was also a key determinant of potency, with certain derivatives exhibiting significantly better α-glucosidase inhibition than the standard drug, acarbose. mdpi.com

The following interactive table summarizes the pharmacological activities of a selection of structurally diverse morpholine derivatives, which can serve as a basis for a comparative analysis.

| Compound Class | Specific Example(s) | Pharmacological Activity | Key Structural Features Influencing Activity |

| Morpholinoalkoxychalcones | B.21, B.43 | Antibacterial, Antifungal | Morpholine ring, longer alkyl chains, hydroxyl, amino, and halogen substitutions on the chalcone rings. nih.gov |

| N-Methylmorpholine-Substituted Benzimidazolium Salts | 5d, 5f, 5g, 5h, 5k | α-Glucosidase Inhibition | N-methylmorpholine at C2 of benzimidazole, specific substitutions on the benzimidazolium scaffold. mdpi.com |

| 2-Morpholino Pyrimidines | Not specified | PI3 Kinase Inhibition | 2-morpholino substitution on the pyrimidine (B1678525) core. nih.gov |

| 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidines | 8d | PI3Kα Kinase Inhibition, Cytotoxicity against cancer cell lines | 4-morpholino substitution, pyrazoline scaffold. nih.gov |

The structure-activity relationships of other N-substituted morpholine derivatives further underscore the importance of the substituent attached to the morpholine nitrogen. For example, in the case of certain opioid receptor agonists, the nature of the N-substituent on a morphan nucleus dictates the compound's affinity and efficacy at mu, delta, and kappa opioid receptors. mdpi.com While the core scaffold is different, this highlights a general principle that the group attached to the nitrogen of a heterocyclic amine can be a primary determinant of pharmacological activity.

In the context of this compound, the cyclopentylmethanamine (B1347104) group is a relatively simple, non-aromatic substituent. This differentiates it from many of the more complex, often aromatic or heteroaromatic, structures found in the literature for potent, targeted inhibitors. nih.govnih.gov It is plausible that the pharmacological activities of this compound may be less specific and potentially broader in spectrum. The presence of a primary amine in the methanamine moiety could also be a site for further metabolic modification or interaction with biological targets.

Further research, including synthesis and comprehensive pharmacological screening, is necessary to elucidate the specific biological activities and mechanism of action of this compound. However, the existing literature on structurally related morpholine derivatives provides a solid foundation for guiding such investigations.

Biological Activities and Therapeutic Potential of 1 Morpholinocyclopentyl Methanamine and Its Derivatives

Analgesic Efficacy in Pain Models

Neuropathic Pain Attenuation

No studies were identified that investigated the efficacy of (1-Morpholinocyclopentyl)methanamine in models of neuropathic pain. Neuropathic pain is a complex, chronic pain state that often results from nerve damage or a malfunctioning nervous system. ijbcp.comnih.gov Research in this area typically involves assessing the ability of a compound to alleviate symptoms such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased pain from a stimulus that is normally painful). nih.gov

Assessment of Paw Withdrawal Threshold (PWT)

The Paw Withdrawal Threshold (PWT) is a common behavioral test in rodents used to assess mechanical allodynia, a key feature of neuropathic pain. researchgate.netresearchgate.net This test measures the force required to elicit a withdrawal reflex of the paw. ucsf.edunih.gov An increase in the PWT following treatment with a compound would suggest an analgesic effect. nih.gov There are no published studies that have assessed the effect of this compound on the paw withdrawal threshold.

Central Nervous System (CNS) Effects

Behavioral Effects: Locomotor Activity, Motor Coordination, Catalepsy, Stereotyped Behavior

An evaluation of the central nervous system effects of a compound often includes an assessment of its impact on various behaviors. These can include locomotor activity (general movement), motor coordination, and the induction of abnormal behaviors such as catalepsy (a state of immobility and muscular rigidity) or stereotyped behaviors (repetitive, invariant behavior patterns). No research has been published detailing the behavioral effects of this compound.

Potential for Addressing CNS Disorders

The central nervous system (CNS) is a critical area of drug discovery, with a focus on finding treatments for a wide range of neurological and psychiatric disorders. nih.govnih.gov The potential of a compound to address CNS disorders is typically explored through a variety of preclinical models that mimic aspects of human conditions. There is no available research to suggest that this compound has been investigated for its potential in treating any CNS disorders.

Anti-cancer Research Applications

The search for novel anti-cancer agents is a significant area of pharmaceutical research. nih.gov Compounds are often screened for their ability to inhibit the growth of cancer cells or to induce cancer cell death. nih.govgoogle.com There are no studies in the public domain that have explored the potential anti-cancer applications of this compound.

Role in Modulating Tumor Growth and Angiogenesis

Information on the effect of this compound on tumor growth and the formation of new blood vessels (angiogenesis) is not available in the reviewed sources.

Inhibition of mTOR Pathway

There is no available research to suggest that this compound inhibits the mTOR (mammalian target of rapamycin) pathway, a key regulator of cell growth and proliferation.

Overcoming Chemotherapy Resistance

No studies were found that investigate the potential of this compound to overcome resistance to chemotherapy in cancer cells.

Inducing Apoptosis

The capacity of this compound to induce programmed cell death (apoptosis) in cancer cells has not been documented in the available literature.

Immunomodulatory Properties

Impact on Immune System Suppression

There is no information regarding the impact of this compound on the suppression of the immune system.

Relevance in Immune and Autoimmune Diseases

No research is available to indicate the relevance or potential therapeutic use of this compound in the context of immune or autoimmune diseases.

Modulation of T-cell and B-cell Activity

There is no available scientific literature or research data detailing the effects of this compound or its close derivatives on the activity of T-cells and B-cells. The immunomodulatory properties of this specific compound have not been reported in published studies. Therefore, no information can be provided regarding its potential to stimulate or suppress T-lymphocyte or B-lymphocyte function, differentiation, or cytokine production.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Morpholinocyclopentyl Methanamine Derivatives

Impact of Morpholine (B109124) Ring Modifications on Biological Activity

The morpholine ring is a prevalent heterocyclic motif in medicinal chemistry, often introduced to modulate a compound's physicochemical and biological properties. sci-hub.se Its presence can influence solubility, metabolic stability, and receptor interactions. nih.govresearchgate.net In the context of (1-Morpholinocyclopentyl)methanamine derivatives, modifications to the morpholine ring can significantly impact biological activity.

The nitrogen atom of the morpholine ring is a key site for modification. N-substitution allows for the introduction of various functional groups that can probe the binding pocket of a biological target. For instance, the addition of aromatic rings with different electronic properties (electron-donating or electron-withdrawing) can lead to variations in binding affinity. e3s-conferences.org Halogen substitutions on an N-aryl group, for example, have been shown in other molecular scaffolds to enhance inhibitory activity against certain enzymes. e3s-conferences.org

The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can be critical for anchoring the ligand to the active site of a receptor or enzyme. tandfonline.com Altering the electronics of the ring through substitution can modulate the hydrogen bonding capacity of this oxygen atom.

Below is an illustrative table of how modifications to the morpholine ring in a hypothetical series of this compound analogs might affect biological activity, based on general principles observed in medicinal chemistry.

| Modification on Morpholine Ring | Predicted Impact on Biological Activity | Rationale |

| N-methylation | Potential increase or decrease in potency | Small alkyl groups can explore small hydrophobic pockets or cause steric hindrance. |

| N-benzylation | Likely increase in potency | The benzyl (B1604629) group can engage in pi-stacking or hydrophobic interactions within the binding site. |

| N-acetylation | Generally decreased activity | The introduction of an amide can alter the basicity of the nitrogen and introduce different electronic and steric properties. |

| Replacement of oxygen with sulfur (thiomorpholine) | Altered pharmacokinetic profile and potential for different interactions | Sulfur is larger and less electronegative than oxygen, which can affect ring pucker, hydrogen bonding capability, and metabolic stability. |

Influence of Cyclopentyl Moiety Alterations on Receptor Binding

The cyclopentyl group serves as a lipophilic scaffold that can orient the other functional groups of the molecule for optimal interaction with a biological target. Its size, shape, and conformational flexibility are important determinants of receptor binding.

Alterations to the cyclopentyl ring can have a profound effect on the compound's affinity and selectivity. For example, increasing or decreasing the ring size to cyclobutyl or cyclohexyl would alter the angles between the substituents and their spatial arrangement, which could either improve or diminish the fit within a receptor's binding pocket.

Furthermore, the introduction of substituents on the cyclopentyl ring can provide additional points of interaction. A hydroxyl group, for instance, could form a new hydrogen bond, while a methyl group could engage with a hydrophobic sub-pocket. The stereochemistry of these substituents is also critical, as receptors are chiral environments, and one enantiomer or diastereomer often exhibits significantly higher activity than others.

The following table illustrates potential outcomes of modifying the cyclopentyl moiety in a series of hypothetical analogs.

| Modification on Cyclopentyl Moiety | Predicted Impact on Receptor Binding | Rationale |

| Ring expansion to cyclohexyl | Potential for improved or reduced affinity | Alters the spatial orientation of the morpholine and methanamine groups. |

| Introduction of a 3-hydroxyl group | Potential for increased affinity | The hydroxyl group can act as a hydrogen bond donor or acceptor. |

| Introduction of a 2-methyl group | May increase affinity through hydrophobic interactions | The methyl group can fill a small hydrophobic pocket in the receptor. |

| Replacement with an aromatic ring (phenyl) | Significant change in binding mode | The flat, aromatic nature of the phenyl ring would lead to different types of interactions (e.g., pi-stacking) compared to the aliphatic cyclopentyl ring. |

Role of the Methanamine Functional Group in Pharmacological Efficacy

The methanamine group acts as a linker connecting the morpholinocyclopentyl headgroup to another part of the molecule, which is often a pharmacophoric element that interacts with the target. researchgate.net The length, rigidity, and chemical nature of this linker are critical for pharmacological efficacy. nih.gov

The primary amine of the methanamine group is basic and will be protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues (e.g., aspartate or glutamate) in the binding site of a receptor or enzyme.

Modifications to the methanamine linker can fine-tune the positioning of the interacting groups. For instance, homologation to an ethanamine or propanamine would increase the distance between the morpholinocyclopentyl core and the other pharmacophoric group, which may be necessary to span a larger binding site. Additionally, methylation of the amine to a secondary or tertiary amine would alter its basicity and hydrogen bonding capacity.

An illustrative table of methanamine modifications and their potential effects is provided below.

| Modification of Methanamine Group | Predicted Impact on Pharmacological Efficacy | Rationale |

| N-methylation (secondary amine) | May alter selectivity and potency | Reduces the number of hydrogen bond donors and slightly increases steric bulk. |

| N,N-dimethylation (tertiary amine) | Likely to decrease potency if H-bonding is crucial | Eliminates hydrogen bond donating ability and increases steric hindrance. |

| Chain extension to ethanamine | May improve or disrupt binding | Increases the distance between pharmacophoric elements, which could optimize or misalign interactions. |

| Replacement with an amide linker | Significant change in properties | An amide linker is planar and has different hydrogen bonding capabilities compared to a flexible and basic amine linker. |

Computational Chemistry in SAR/SPR Elucidation

Computational chemistry provides powerful tools to understand the SAR and SPR of this compound derivatives at a molecular level, guiding the design of new analogs with improved properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. gyanvihar.org For this compound derivatives, docking studies can reveal how different substitutions on the morpholine or cyclopentyl rings influence the binding mode and interactions with key amino acid residues. nih.govnih.govmdpi.com For example, a docking study might show that a larger substituent on the morpholine nitrogen is better accommodated in a hydrophobic pocket of the target protein.

Molecular dynamics (MD) simulations can then be used to study the stability of the docked ligand-receptor complex over time. MD simulations provide insights into the dynamic nature of the interactions and can help to refine the binding poses predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities. mdpi.comnih.gov For a series of this compound derivatives, a 3D-QSAR model could be developed to identify the key steric, electrostatic, and hydrophobic fields that are important for activity. researchgate.netnih.gov

These models are represented by contour maps that indicate regions where certain properties are favorable or unfavorable for activity. For example, a QSAR model might show a region where a positive electrostatic potential is favored, suggesting that a positively charged group (like the protonated methanamine) is important for binding. Such models can then be used to predict the activity of newly designed compounds before they are synthesized.

Advanced Spectroscopic Analysis and Characterization Techniques for 1 Morpholinocyclopentyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For (1-Morpholinocyclopentyl)methanamine, both 1H and 13C NMR spectroscopy are invaluable for confirming its structural integrity.

1H NMR Applications

Proton (1H) NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the different proton environments within the molecule. The predicted chemical shifts, multiplicities, and integration values for the protons are summarized in the table below.

The protons on the morpholine (B109124) ring are expected to appear as two distinct multiplets due to their different chemical environments relative to the cyclopentyl ring. The protons on the cyclopentyl ring will also exhibit complex splitting patterns due to their diastereotopic nature. The methylene (B1212753) protons of the aminomethyl group are anticipated to appear as a singlet, while the amine protons themselves may present as a broad singlet.

Predicted 1H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.70 | t | 4H | O-(CH2)2- |

| ~2.50 | t | 4H | N-(CH2)2- |

| ~2.45 | s | 2H | -CH2-NH2 |

| ~1.80-1.50 | m | 8H | Cyclopentyl protons |

| ~1.30 | br s | 2H | -NH2 |

Note: Predicted data is based on computational models and may vary from experimental values. Multiplicity codes: s = singlet, t = triplet, m = multiplet, br s = broad singlet.

13C NMR Applications

Carbon-13 (13C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the 13C NMR spectrum.

The quaternary carbon of the cyclopentyl ring directly attached to the morpholine and aminomethyl groups is predicted to have the most downfield shift among the aliphatic carbons. The carbons of the morpholine ring will appear in the typical range for cyclic ethers and amines. The methylene carbon of the aminomethyl group will also have a characteristic chemical shift.

Predicted 13C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~67.0 | O-(CH2)2- |

| ~55.0 | -CH2-NH2 |

| ~48.0 | N-(CH2)2- |

| ~45.0 | Quaternary Cyclopentyl Carbon |

| ~34.0 | Cyclopentyl CH2 |

| ~24.0 | Cyclopentyl CH2 |

Note: Predicted data is based on computational models and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak ([M]+) would confirm its molecular weight. The fragmentation pattern provides a fingerprint that can be used to elucidate the structure of the molecule.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the C-C bond between the cyclopentyl ring and the aminomethyl group, as well as the fragmentation of the morpholine and cyclopentyl rings.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 184 | [M]+• (Molecular Ion) |

| 154 | [M - CH2NH2]+ |

| 100 | [Morpholine-CH2]+ |

| 86 | [Morpholine]+• |

| 83 | [Cyclopentyl-CH2]+ |

| 57 | [C4H9]+ |

| 30 | [CH2NH2]+ |

Note: Predicted data is based on computational models and may vary from experimental values.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are instrumental in identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy of this compound is expected to show characteristic absorption bands for the amine, ether, and alkane functional groups. The N-H stretching vibrations of the primary amine are anticipated to appear as a pair of bands in the region of 3300-3500 cm-1. The C-H stretching vibrations of the aliphatic groups will be observed around 2850-3000 cm-1. The C-O-C stretching of the morpholine ring should produce a strong absorption band in the fingerprint region.

Predicted FTIR Spectral Data for this compound

| Wavenumber (cm-1) | Vibrational Mode |

|---|---|

| 3400-3300 | N-H stretch (asymmetric and symmetric) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1650-1580 | N-H bend (scissoring) |

| 1470-1450 | C-H bend (scissoring) |

| 1120-1080 | C-O-C stretch (asymmetric) |

| 850-750 | N-H wag |

Note: Predicted data is based on computational models and may vary from experimental values.

Raman Spectroscopy for Molecular Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the C-C bond vibrations within the cyclopentyl ring and the symmetric C-N stretching vibrations are expected to be more prominent in the Raman spectrum.

The symmetric C-H stretching vibrations will give rise to strong Raman signals. The breathing modes of the cyclopentyl and morpholine rings are also expected to be visible.

Predicted Raman Spectral Data for this compound

| Raman Shift (cm-1) | Vibrational Mode |

|---|---|

| 2950-2850 | C-H stretch (symmetric and asymmetric) |

| 1450-1430 | CH2 scissoring |

| 1300-1200 | CH2 twisting |

| 1100-1000 | C-N stretch |

| 900-800 | Ring breathing modes |

Note: Predicted data is based on computational models and may vary from experimental values.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive review of scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental crystallographic data, including unit cell dimensions, bond lengths, and bond angles for this specific compound, are not publicly available at this time.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the molecular structure, conformation, and packing of molecules in the solid state.

Should a single-crystal X-ray crystallographic analysis of this compound be undertaken in the future, it would yield critical insights into its solid-state architecture. The process would involve growing a suitable single crystal of the compound, which can be a challenging step. This crystal would then be mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from such an analysis would typically be presented in a series of tables. These tables would provide a wealth of structural information, including:

Crystal Data and Structure Refinement Details: This table would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume, and other experimental parameters.

Atomic Coordinates and Equivalent Isotropic Displacement Parameters: This would list the precise spatial coordinates (x, y, z) for each non-hydrogen atom in the asymmetric unit of the crystal lattice.

Bond Lengths and Angles: A comprehensive list of the distances between bonded atoms and the angles between adjacent bonds would be provided. This data is crucial for confirming the connectivity of the molecule and identifying any unusual geometric features.

Torsion Angles: These values describe the conformation of the molecule by defining the rotational angles around specific chemical bonds, such as those within the cyclopentyl and morpholine rings.

Hydrogen Bonding Parameters: If present in the crystal structure, details of any intermolecular hydrogen bonds, including donor-acceptor distances and angles, would be tabulated. These interactions are fundamental to understanding the packing of molecules in the crystal lattice.

The elucidation of the crystal structure of this compound would allow for a detailed analysis of its molecular geometry. For instance, the conformation of the morpholine ring (typically a chair conformation) and the cyclopentane (B165970) ring could be definitively established. Furthermore, the spatial relationship between the morpholino and aminomethyl substituents on the cyclopentyl ring would be precisely determined. This information is invaluable for computational modeling studies and for understanding the structure-activity relationships of this compound and its derivatives.

Preclinical Studies and Translational Research Aspects of 1 Morpholinocyclopentyl Methanamine

In Vivo Behavioral Assays and Models

In vivo behavioral assays are crucial for assessing the potential therapeutic effects of novel compounds like (1-Morpholinocyclopentyl)methanamine. These studies, conducted in living organisms, aim to model human diseases and predict a compound's efficacy.

Animal Models for Pain

To investigate the analgesic potential of this compound, a variety of animal models that mimic different pain states would be employed. These models are essential for understanding the compound's mechanism of action and its potential clinical utility.

Acute Pain Models: These models assess the compound's effect on short-lasting pain. Common assays include the tail-flick and hot-plate tests, where the latency of a rodent to withdraw its tail or paw from a thermal stimulus is measured. An increase in this latency would suggest an analgesic effect.

Inflammatory Pain Models: To model pain associated with inflammation, substances like formalin or carrageenan can be injected into the paw of a rodent, inducing localized inflammation and pain-related behaviors such as licking and flinching. The ability of this compound to reduce these behaviors would indicate anti-inflammatory and analgesic properties.

Neuropathic Pain Models: Chronic neuropathic pain, which is often difficult to treat, can be modeled through surgical procedures like chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve in rodents. These models lead to the development of mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus). The efficacy of the compound would be determined by its ability to reverse these sensory changes.

Interactive Data Table: Hypothetical Analgesic Effects of this compound in Different Pain Models

| Pain Model | Animal Species | Key Behavioral Endpoint | Hypothetical Outcome with this compound |

| Acute Pain | |||

| Tail-Flick Test | Rat | Tail withdrawal latency from heat | Increased latency |

| Hot-Plate Test | Mouse | Paw lick/jump latency on a heated surface | Increased latency |

| Inflammatory Pain | |||

| Formalin Test | Rat | Reduction in paw licking/flinching time | Significant reduction in both early and late phases |

| Carrageenan-induced Paw Edema | Mouse | Reduction in paw swelling and thermal hyperalgesia | Decreased paw volume and increased withdrawal threshold |

| Neuropathic Pain | |||

| Chronic Constriction Injury (CCI) | Rat | Reversal of mechanical allodynia | Increased paw withdrawal threshold to von Frey filaments |

| Spared Nerve Injury (SNI) | Mouse | Reversal of thermal hyperalgesia | Increased paw withdrawal latency to radiant heat |

Models for Neurological Disorders

Given the potential psychoactive nature of morpholine-containing compounds, it would be pertinent to investigate the effects of this compound in animal models of various neurological disorders.

Models of Anxiety and Depression: Standard behavioral tests such as the elevated plus-maze, open field test, and forced swim test in rodents can be used to assess anxiolytic and antidepressant-like effects. A preference for the open arms of the elevated plus-maze, increased exploration in the center of the open field, and reduced immobility time in the forced swim test would suggest potential therapeutic effects in these domains.

Models of Neurodegenerative Diseases: In models of neurodegeneration, such as those for Alzheimer's or Parkinson's disease, the compound's ability to improve cognitive function (e.g., in the Morris water maze) or motor coordination (e.g., on the rotarod) would be evaluated. These models are often induced by neurotoxins or utilize genetically modified animals.

Models of Psychosis: Prepulse inhibition (PPI) of the startle reflex is a cross-species measure of sensorimotor gating that is disrupted in neuropsychiatric disorders like schizophrenia. The ability of this compound to restore PPI in animal models where it has been disrupted (e.g., by psychostimulants) would suggest potential antipsychotic properties.

Cell-Based Assays and In Vitro Efficacy Studies

In vitro studies are foundational to understanding the molecular mechanisms underlying the effects of this compound. These cell-based assays provide a controlled environment to investigate the compound's direct interactions with cellular targets.

Receptor Binding Assays: To identify the primary molecular targets of the compound, competitive binding assays would be performed against a panel of receptors, ion channels, and transporters, particularly those known to be involved in pain and neurological functions (e.g., opioid, adrenergic, serotonergic, and dopaminergic receptors).

Functional Assays: Following the identification of binding targets, functional assays would determine whether the compound acts as an agonist, antagonist, or modulator of these targets. For example, calcium imaging or cyclic AMP (cAMP) assays in cells expressing the target receptor could reveal the functional consequences of compound binding.

Neuroinflammation and Neuroprotection Assays: The potential of this compound to protect neurons from damage and to modulate neuroinflammatory responses could be assessed in cell culture. This would involve exposing primary neurons or glial cells to stressors (e.g., oxidative stress, excitotoxicity) in the presence or absence of the compound and measuring cell viability and inflammatory markers (e.g., cytokine release).

Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling (excluding dosage/administration)

Understanding the relationship between the concentration of this compound in the body and its pharmacological effects is crucial for its development as a therapeutic agent. PK/PD modeling integrates these two aspects to predict the time course of the drug's effect.

Pharmacokinetics (PK): Preclinical PK studies in animal models (e.g., rats, mice) would characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. This involves measuring the concentration of the compound and its metabolites in blood, plasma, and various tissues over time after administration. Key parameters such as bioavailability, half-life, clearance, and volume of distribution would be determined.

Pharmacodynamics (PD): PD studies would link the concentration of the compound at the site of action to the observed pharmacological effect. For example, the intensity of the analgesic effect in a pain model could be correlated with the plasma concentration of this compound at different time points.

PK/PD Modeling: Mathematical models would be developed to describe the relationship between the PK and PD data. These models can help in understanding the concentration-effect relationship and in predicting the therapeutic window of the compound.

Biomarker Identification and Validation

Biomarkers are measurable indicators of a biological state or condition and are essential tools in drug development. For this compound, identifying and validating relevant biomarkers would be a key aspect of its preclinical evaluation.

Target Engagement Biomarkers: These biomarkers would provide evidence that the compound is interacting with its intended molecular target in the body. For instance, if the compound targets a specific enzyme, a change in the level of the enzyme's substrate or product in the blood or cerebrospinal fluid could serve as a target engagement biomarker.

Efficacy Biomarkers: These biomarkers would correlate with the therapeutic effect of the compound. In the context of pain, this could include changes in the levels of inflammatory cytokines or neurotransmitters in relevant tissues. In neurological disorders, changes in brain imaging signals or levels of specific proteins in the cerebrospinal fluid could serve as efficacy biomarkers.

Translational Biomarkers: A crucial goal is to identify biomarkers that are relevant in both animal models and humans. This would facilitate the translation of preclinical findings to clinical trials and aid in monitoring the therapeutic response in patients.

Ethical Considerations in Preclinical Research

All preclinical research involving this compound must be conducted in strict adherence to ethical guidelines to ensure the welfare of the animals used.

The Three Rs (Replacement, Reduction, and Refinement): The principles of the Three Rs are fundamental to the ethical use of animals in research.

Replacement: In vitro methods and computer modeling should be used whenever possible to replace the use of live animals.

Reduction: The number of animals used in experiments should be minimized to the amount necessary to obtain statistically significant results.

Refinement: Experimental procedures should be refined to minimize any pain, suffering, or distress to the animals. This includes the use of appropriate anesthesia and analgesia, as well as humane endpoints.

Institutional Animal Care and Use Committee (IACUC): All animal study protocols must be reviewed and approved by an IACUC. This committee ensures that the proposed research is scientifically valid, ethically justified, and that the animals will be treated humanely.

Justification for Animal Use: The use of animal models must be scientifically justified, particularly when studying complex phenomena like pain and neurological disorders that cannot be fully replicated in in vitro systems. The potential benefits of the research must outweigh the potential harm to the animals.

Future Directions and Emerging Research Avenues for 1 Morpholinocyclopentyl Methanamine

Development of Novel Analogs and Prodrugs

No information is available for the development of novel analogs and prodrugs of (1-Morpholinocyclopentyl)methanamine.

Combination Therapies with Existing Pharmaceutical Agents

No information is available regarding combination therapies involving this compound.

Nanotechnology and Drug Delivery Systems

No information is available on the use of nanotechnology and drug delivery systems for this compound.

Personalized Medicine Approaches

No information is available concerning personalized medicine approaches for this compound.

Investigation of Broader Therapeutic Applications Beyond Current Scope

As there is no current scope of therapeutic applications for this compound, an investigation of broader applications cannot be discussed.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (1-Morpholinocyclopentyl)methanamine, and how can purity be optimized during purification?

- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization with morpholine and methanamine groups. A common approach is nucleophilic substitution or reductive amination. For example, morpholino-containing compounds are synthesized via coupling reactions using intermediates like 1-phenylcycloprop-2-en-1-yl derivatives under inert conditions . Purification often employs silica gel column chromatography with gradients of hexanes/ethyl acetate (2:1), achieving >95% purity. Recrystallization in polar solvents (e.g., ethanol) may further enhance crystallinity .

Q. How are key physicochemical properties (e.g., solubility, stability) of this compound characterized experimentally?

- Methodological Answer :

- Solubility : Measured via gravimetric analysis in solvents like DMSO, water, or ethanol at 25°C. For example, methanamine derivatives show higher solubility in polar aprotic solvents due to hydrogen bonding .

- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Morpholine-containing compounds are sensitive to acidic hydrolysis; thus, neutral pH storage (-20°C under nitrogen) is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound impurities. To address this:

- Validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

- Cross-check purity via LC-MS and ¹H/¹³C NMR to rule out degradation products .

- Replicate studies with independent synthetic batches to confirm reproducibility .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the morpholine/cyclopentyl groups and target receptors (e.g., GPCRs).

- Use QSAR models to optimize substituents on the cyclopentane ring for improved binding energy and ADMET properties .

- Validate predictions with SPR or radioligand binding assays .

Q. What advanced analytical techniques are critical for characterizing structural isomers or stereochemical variants of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA-3 with heptane/ethanol mobile phases.

- X-ray Crystallography : Determines absolute configuration, as demonstrated for morpholino-naphthol derivatives .

- 2D NMR (COSY, NOESY) : Identifies spatial proximity of morpholine and cyclopentyl protons to distinguish isomers .

Q. How can researchers mitigate hazards when handling this compound in vitro?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to prevent skin/eye contact (H314) and inhalation (H335) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

- Emergency Protocols : Immediate eye irrigation (15 mins) and medical consultation if exposed, referencing Safety Data Sheet Section 4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。